molecular formula C18H20N2O10 B13432688 p-Hydroxy Phenobarbital Glucuronide

p-Hydroxy Phenobarbital Glucuronide

Cat. No.: B13432688
M. Wt: 424.4 g/mol
InChI Key: RQTUXVFRLKPUJG-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxy Phenobarbital Glucuronide: is a metabolite of phenobarbital, a widely used barbiturate for the treatment of epilepsy and other seizure disorders. This compound is formed through the hydroxylation of phenobarbital followed by conjugation with glucuronic acid. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Phenobarbital Glucuronide involves two main steps:

    Hydroxylation of Phenobarbital: Phenobarbital undergoes hydroxylation to form p-Hydroxy Phenobarbital.

    Glucuronidation: The p-Hydroxy Phenobarbital is then conjugated with glucuronic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product .

Mechanism of Action

p-Hydroxy Phenobarbital Glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the detoxification and elimination of phenobarbital from the body. The hydroxylation of phenobarbital reduces its activity, and the subsequent glucuronidation increases its water solubility, facilitating renal excretion .

Comparison with Similar Compounds

Uniqueness: p-Hydroxy Phenobarbital Glucuronide is unique due to its role in the detoxification and excretion of phenobarbital. Unlike other metabolites, the glucuronide conjugate is specifically designed to increase water solubility and facilitate renal excretion .

Properties

Molecular Formula

C18H20N2O10

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H20N2O10/c1-2-18(15(26)19-17(28)20-16(18)27)7-3-5-8(6-4-7)29-14-11(23)9(21)10(22)12(30-14)13(24)25/h3-6,9-12,14,21-23H,2H2,1H3,(H,24,25)(H2,19,20,26,27,28)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

RQTUXVFRLKPUJG-BYNIDDHOSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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